molecular formula C23H17N3O B14475990 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 71814-54-5

3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

Cat. No.: B14475990
CAS No.: 71814-54-5
M. Wt: 351.4 g/mol
InChI Key: FLUIJAKWTADPPR-UHFFFAOYSA-N
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Description

3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is an organic compound belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline bearing a ketone group. The structure of this compound includes a pyrazole and quinoline fragment, making it a unique azaheterocyclic system .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and quinoline rings.

Common reagents used in these reactions include copper sulfate, sodium chloride, and ascorbic acid. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This inhibition can lead to alterations in cell cycle progression and apoptosis induction.

Comparison with Similar Compounds

Similar compounds to 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one include:

The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

71814-54-5

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

3-methyl-1,5-diphenylpyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C23H17N3O/c1-16-21-22(26(24-16)18-12-6-3-7-13-18)19-14-8-9-15-20(19)25(23(21)27)17-10-4-2-5-11-17/h2-15H,1H3

InChI Key

FLUIJAKWTADPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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